

Technical Guide: ^1H NMR Spectral Analysis of 4-Amino-2,6-dimethoxypyrimidine

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Compound of Interest

Compound Name: 4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound **4-Amino-2,6-dimethoxypyrimidine**. Due to the limited availability of specific experimental data in public literature, this guide presents predicted ^1H NMR data based on established principles of NMR spectroscopy and analysis of similar structures. It also includes a detailed experimental protocol for acquiring high-quality ^1H NMR spectra for this class of compounds.

Data Presentation: Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for **4-Amino-2,6-dimethoxypyrimidine**. These predictions are based on the analysis of chemical shift values for protons in similar chemical environments.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-5 (pyrimidine ring)	5.0 - 5.5	Singlet (s)	1H	N/A
-NH ₂ (amino group)	4.5 - 5.5	Broad Singlet (br s)	2H	N/A
-OCH ₃ (methoxy groups)	3.8 - 4.0	Singlet (s)	6H	N/A

Note: The chemical shifts of the amino (-NH₂) protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in the presence of D₂O. The signal is often broad due to quadrupole effects and chemical exchange.

Experimental Protocols

This section outlines a detailed methodology for obtaining the ¹H NMR spectrum of **4-Amino-2,6-dimethoxypyrimidine**.

Materials:

- **4-Amino-2,6-dimethoxypyrimidine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard (0 ppm)
- 5 mm NMR tubes
- Pipettes and other standard laboratory glassware

Equipment:

- High-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher)

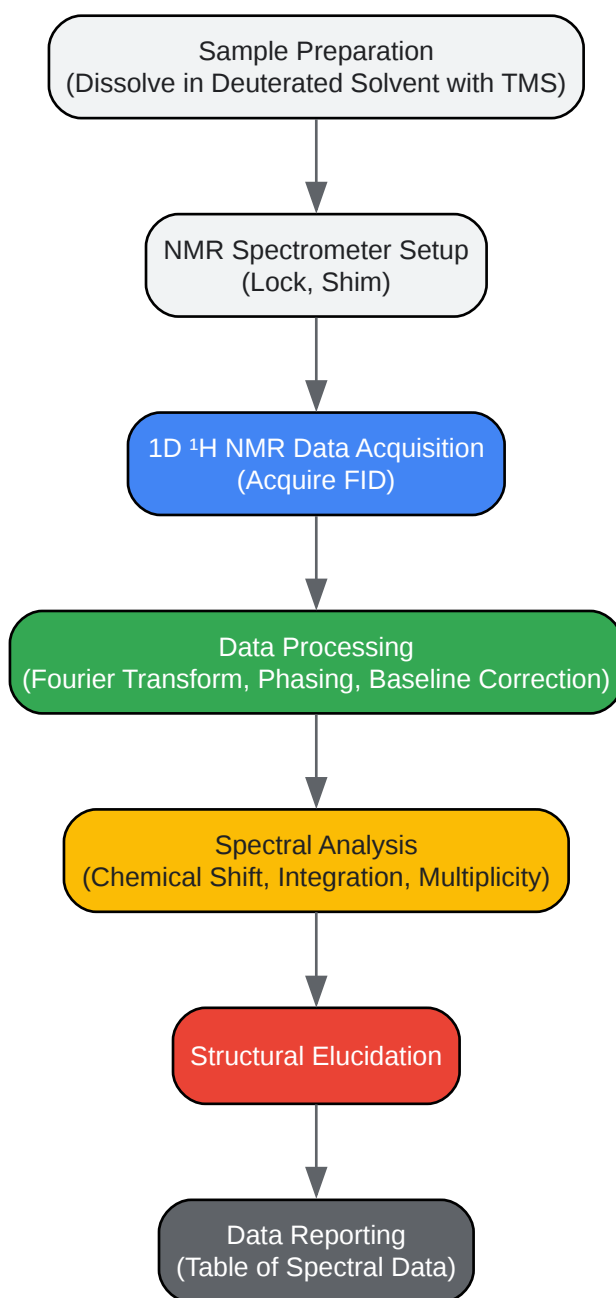
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Amino-2,6-dimethoxypyrimidine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.
 - Add a small amount of TMS to the solution to serve as an internal reference for the chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
- Data Acquisition:
 - Set the appropriate spectral parameters for a standard ¹H NMR experiment. This includes:
 - Spectral Width: Typically 0-12 ppm for proton NMR.
 - Pulse Angle: A 30° or 45° pulse is often used to ensure full relaxation between scans.
 - Acquisition Time: Usually 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for complete spin-lattice relaxation.
 - Number of Scans: A sufficient number of scans (e.g., 16, 32, or more) should be averaged to achieve an adequate signal-to-noise ratio.

- Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons contributing to each signal.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons in the molecule.

Mandatory Visualization

The following diagram illustrates a logical workflow for the acquisition and analysis of ^1H NMR data for a compound like **4-Amino-2,6-dimethoxypyrimidine**.



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Caption: Workflow for ^1H NMR Data Acquisition and Analysis.

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